(S)-tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate
Description
(S)-tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate (CAS: 130007-86-2) is a chiral benzo[e]indole derivative with a molecular formula of C₁₈H₂₀ClNO₃ and a molecular weight of 333.81 g/mol . It is a key intermediate in asymmetric synthesis, particularly in the preparation of cyclopropabenzindolone (CBI) alkylation subunits, which are critical for designing DNA-alkylating agents and antitumor drugs . The compound features a tert-butyloxycarbonyl (Boc) protecting group, a chloromethyl substituent, and a hydroxyl group on the aromatic ring, contributing to its reactivity and stereochemical specificity .
Properties
IUPAC Name |
tert-butyl (1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-18(2,3)23-17(22)20-10-11(9-19)16-13-7-5-4-6-12(13)15(21)8-14(16)20/h4-8,11,21H,9-10H2,1-3H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPQGWRHSMFTSW-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=C1C=C(C3=CC=CC=C32)O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C2=C1C=C(C3=CC=CC=C32)O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130007-86-2 | |
| Record name | 130007-86-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate typically involves multiple steps. One common method starts with the reaction of substituted o-iodoaniline with dicarbonyl compounds to form the corresponding imine, which is then cyclized using a base and a catalytic amount of copper(I) iodide . Another method involves the Claisen–Schmidt condensation reaction of 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole with various aldehydes .
Industrial Production Methods
Industrial production methods for this compound are often based on optimizing the synthetic routes mentioned above to achieve higher yields and purity. This may involve the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can have different functional groups depending on the reagents and conditions used. These products are often valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of (S)-tert-butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate lies in its role as a precursor to alkylating agents used in cancer therapies. The compound is structurally related to naturally occurring antitumor agents such as duocarmycins and CC-1065, which are known for their sequence-selective DNA alkylation properties. This structural similarity allows researchers to modify and optimize the compound for enhanced efficacy and reduced toxicity in cancer treatment protocols .
Case Studies
-
Duocarmycin Analog Development :
- Research has focused on synthesizing derivatives of this compound to create potent duocarmycin analogs. These analogs exhibit improved selectivity towards cancer cells while minimizing effects on normal cells. Studies have demonstrated that these modified compounds can effectively induce apoptosis in various cancer cell lines, showcasing their potential as targeted cancer therapies .
- Biological Activity Evaluation :
Synthetic Applications
This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its chloromethyl group facilitates nucleophilic substitution reactions, making it a versatile building block in organic synthesis.
Synthetic Pathways
Research has outlined several synthetic routes for obtaining this compound, often starting from simpler indole derivatives. The preparation typically involves:
- Alkylation reactions using tert-butyl groups.
- Chloromethylation processes that introduce the chloromethyl group selectively at the desired position on the indole framework.
These synthetic methodologies not only enhance the compound's utility but also allow for the exploration of structure-activity relationships (SAR) critical for drug development .
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Research Implications and Limitations
- Synthetic Challenges : The compound’s low stability (requiring −20°C storage) limits large-scale applications compared to more robust analogs like Boc-protected indoles in and .
- Safety Profile: Its higher toxicity (H372, H400) necessitates stricter handling protocols than non-chlorinated indole derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (S)-tert-butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate?
- Methodology : The compound can be synthesized via palladium-catalyzed coupling reactions. For example, a microwave-assisted protocol using Pd₂(dba)₃ and LiHMDS (lithium hexamethyldisilazide) in anhydrous THF yields the product after purification by flash chromatography . Key steps include protecting the indole NH group with tert-butyl dicarbonate and catalytic 4-dimethylaminopyridine (DMAP) .
- Critical Parameters : Reaction temperature (80–100°C), inert atmosphere (N₂/Ar), and stoichiometric control of LiHMDS to avoid side reactions.
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~1.4 ppm for tert-butyl protons, δ ~160 ppm for carbonyl carbons) confirm regiochemistry and stereochemistry .
- HRMS : Electrospray ionization time-of-flight (ESI-TOF) HRMS provides exact mass verification (e.g., observed [M+H]⁺ vs. calculated) .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves stereochemical ambiguities, though no crystallographic data for this specific compound is reported in the evidence .
Q. What safety precautions are required when handling this compound?
- Handling Protocols :
- Use PPE (gloves, goggles) due to potential skin/eye irritation .
- Work in a fume hood to avoid inhalation of chloromethyl intermediates .
- Store in dry, inert conditions (≤ -20°C) to prevent hydrolysis of the tert-butyl ester .
Q. What is the biological relevance of this indole derivative?
- Therapeutic Potential : Indole derivatives exhibit antiviral (e.g., anti-HIV), anticancer, and anti-inflammatory activities. The chloromethyl and hydroxy groups may enhance binding to reverse transcriptase or proteases .
- Mechanistic Clues : The tert-butyl group improves metabolic stability, while the chloromethyl moiety could act as an alkylating agent in targeted drug delivery .
Advanced Research Questions
Q. How can stereochemical control be achieved during synthesis?
- Chiral Resolution : Use enantiopure starting materials (e.g., (S)-configured precursors) or chiral catalysts (e.g., Pd complexes with phosphine ligands) to enforce stereoselectivity at the benzo[e]indole core .
- Monitoring : Polarimetry ([α]₂³D) or chiral HPLC confirms enantiomeric excess. Natural vs. non-natural isomers may show divergent bioactivity .
Q. What strategies address low yields in Friedel-Crafts-type α-arylation steps?
- Optimization :
- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) or Brønsted acids (e.g., TfOH) to enhance electrophilicity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
- Temperature Gradients : Gradual heating (e.g., 40°C → 80°C) minimizes decomposition of sensitive intermediates .
Q. How do structural modifications (e.g., substituent variation) affect bioactivity?
- SAR Studies :
- Replace the chloromethyl group with fluoromethyl or azidomethyl to modulate reactivity and toxicity .
- Substitute the hydroxy group with methoxy or acetyloxy to alter solubility and binding affinity .
- Assays : Test modified analogs in enzyme inhibition assays (e.g., HIV reverse transcriptase) or cell viability studies .
Q. What computational tools predict interactions with biological targets?
- Docking Simulations : Use Molecular Operating Environment (MOE) or AutoDock to model binding to proteins (e.g., HIV protease). Focus on hydrogen bonding (hydroxy group) and hydrophobic interactions (tert-butyl) .
- MD Simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories to prioritize analogs for synthesis .
Q. How can analytical methods resolve spectral overlaps in NMR?
- Advanced Techniques :
- HSQC/HMBC : Correlate ¹H-¹³C couplings to assign quaternary carbons and resolve aromatic proton ambiguities .
- DOSY NMR : Differentiate aggregates or impurities based on diffusion coefficients .
Contradictions & Limitations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
